molecular formula C11H16N6O4 B12071576 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine

2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine

Cat. No.: B12071576
M. Wt: 296.28 g/mol
InChI Key: JLWUWXCKSOIFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques such as chromatography.

Mechanism of Action

The mechanism of action of 2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This disruption leads to the inhibition of viral replication and cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine can be compared with other nucleoside analogs such as:

The uniqueness of 2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine lies in its specific modifications at the 2’ and 6’ positions, which enhance its stability and bioavailability .

Properties

IUPAC Name

5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWUWXCKSOIFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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